2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole
Overview
Description
“2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole” is a derivative of 4,5-diarylimidazole-2-thiones . These compounds are of constant interest due to their occurrence in various biologically important compounds . They are known for their antimicrobial, anti-inflammatory, antiarthritic, antihypercholesteremic properties, and as cholesterol acyltransferase and blood platelet aggregation inhibitors .
Synthesis Analysis
The synthesis of 4,5-diarylimidazole-2-thiones, which includes “2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole”, is generally based on the condensation of α-hydroxy ketones with ammonium thiocyanate, thiourea, and its derivatives . Specifically, “2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole” was synthesized by the reaction of II with dibenzoylacetylene .Chemical Reactions Analysis
Imidazole-2-thiones are ambifunctional nucleophilic compounds and are readily involved in reactions with electrophilic agents . The interaction of imidazole-2-thione with electrophilic reagents normally involves the readily polarized and highly nucleophilic sulfur atom .Scientific Research Applications
Chemical Oxidation and Spectral Analysis : Thiols, including compounds related to 4,5-diphenylimidazole, have been chemically oxidized using acidified acetic acid methods, with their structures established both chemically and by spectral analysis (Sarhan, 2000).
Synthesis of Novel Heterocycles : Derivatives of 1,2-dibenzoylbenzimidazole, which can be structurally related to 2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole, have been used in the synthesis of new 10π-electron heterocycles containing tetravalent sulfur (Tsuge, Shiraishi, & Takata, 1980).
Chromocomplex Formation : o-Aminobenzenesulfonic acid 4,5-diphenylimidazole has been studied for its ability to form unstable chromium complexes, indicating potential applications in coordination chemistry (Schetty, 1968).
Antibacterial and Anticancer Properties : 4,5-diphenylimidazole derivatives have been explored for their potential as antibacterial and anticancer agents. Silver(I) complexes with these derivatives exhibited moderate to high antibacterial activity and significant anticancer potential (Shahini, Achar, Budagumpi, Tacke, & Patil, 2017).
Pharmacological Potential of Derivatives : The derivatives of 4,5-diphenylimidazole, like (thio)ureabenzothiazoles, have shown a broad spectrum of biological activities, indicating their significance in medicinal chemistry (Rosales-Hernández et al., 2022).
Platelet Aggregation Inhibition : Diphenylimidazole derivatives have been synthesized and tested as inhibitors of platelet aggregation, with some derivatives showing strong activity, suggesting their potential in cardiovascular therapies (Seko, Yoshino, Yokota, & Tsukamoto, 1991).
Inhibition of Enzymes : Certain derivatives of 4,5-diphenylimidazole have been investigated for their inhibitory effects on α-glucosidase and α-amylase, enzymes relevant in diabetes management (Balba, Abd El-Hady, Taha, Rezki, & El Ashry, 2011).
Microwave-Induced Synthesis : Microwave irradiation has been used for the efficient synthesis of 2-aryl-4,5-diphenylimidazoles, highlighting a novel approach in the synthesis of these compounds (Zhou et al., 2005).
Antifungal Agents : Imidazole-pyrimidine hybrids, including 4,5-diphenyl imidazolyl derivatives, have been synthesized and evaluated as antifungal agents, with potential applications in treating opportunistic pathogens (Pathan & Rahatgaonkar, 2016).
Mechanism of Action
While the specific mechanism of action for “2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole” is not mentioned in the sources, some 4,5-diarylimidazole-2-thiones are known for their antimicrobial, anti-inflammatory, antiarthritic, antihypercholesteremic properties, and as cholesterol acyltransferase and blood platelet aggregation inhibitors .
Future Directions
The synthesis, reactions, and biological activity of 4,5-diarylimidazole-2-thiones continue to be areas of active research due to their potential applications in various fields . Further studies could focus on exploring the specific properties and potential applications of “2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole”.
properties
IUPAC Name |
(E)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1,4-diphenylbut-2-ene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O2S/c34-26(22-13-5-1-6-14-22)21-27(30(35)25-19-11-4-12-20-25)36-31-32-28(23-15-7-2-8-16-23)29(33-31)24-17-9-3-10-18-24/h1-21H,(H,32,33)/b27-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJJYWARJHATDN-SZXQPVLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SC(=CC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)S/C(=C/C(=O)C3=CC=CC=C3)/C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole | |
CAS RN |
145030-91-7 | |
Record name | 2-Butene-1,4-dione, 1,4-diphenyl-2-((4,5-diphenyl-1H-imidazol-2-yl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145030917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.